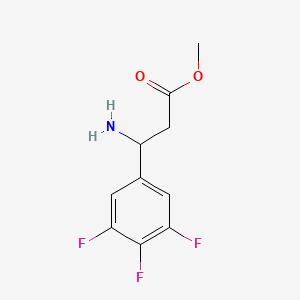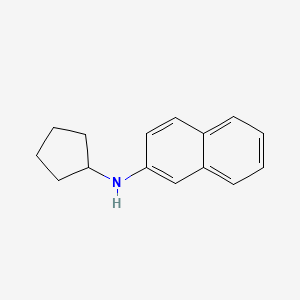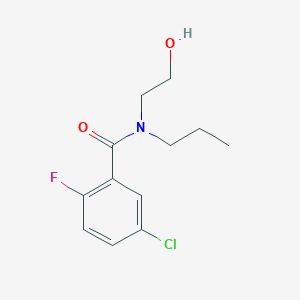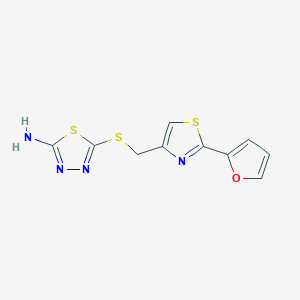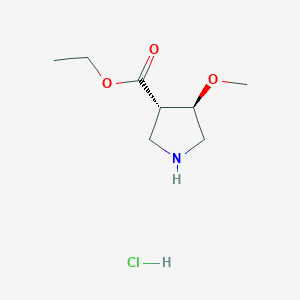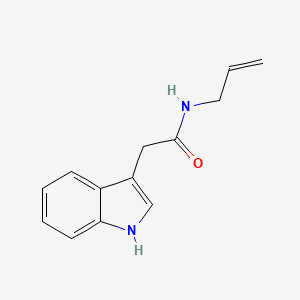![molecular formula C30H23P B14911370 diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
diphenyl-[2-(2-phenylphenyl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom, making it a versatile ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane typically involves the reaction of triphenylphosphine with suitable reagents under controlled conditions. One common method is the reduction of triphenylphosphine to lithium diphenylphosphide, followed by protonation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.
化学反応の分析
Types of Reactions
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphides, and substituted phosphines, depending on the reaction conditions and reagents used.
科学的研究の応用
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-ligand structures.
Biology: The compound is studied for its potential interactions with biological molecules, although specific applications in biology are still under investigation.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
類似化合物との比較
Similar Compounds
Diphenylphosphine: A simpler organophosphorus compound with similar ligand properties.
Triphenylphosphine: Another widely used ligand in coordination chemistry, known for its versatility and stability.
Uniqueness
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is unique due to its complex structure, which provides enhanced stability and selectivity in forming metal-ligand complexes. This makes it particularly valuable in applications requiring high precision and efficiency.
特性
分子式 |
C30H23P |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
diphenyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H23P/c1-4-14-24(15-5-1)27-20-10-11-21-28(27)29-22-12-13-23-30(29)31(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
InChIキー |
PUWPTMZMWGIQTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


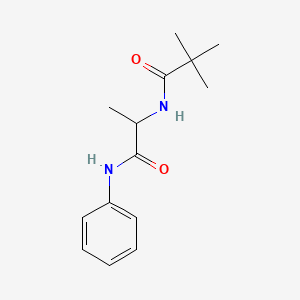
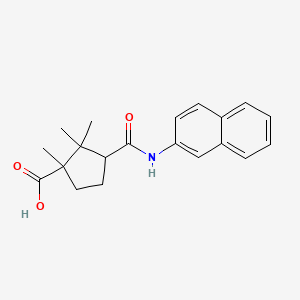

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)
